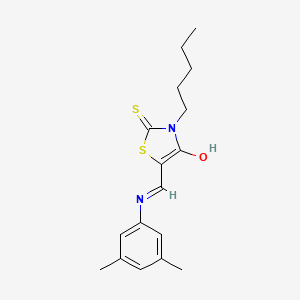
(E)-5-(((3,5-dimethylphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(((3,5-dimethylphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Application Summary
(E)-5-(((3,5-dimethylphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one
has been studied for several applications:
a. Anticancer Agents
Researchers have explored its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell growth. The compound’s thiazolidinone core may interact with cellular targets, leading to apoptosis or cell cycle arrest. Further studies are needed to optimize its efficacy and selectivity.
b. Radical-Based Transformations
The compound’s radical reactivity has been harnessed for protodeboronation reactions . Unlike traditional boronate ester functionalization, protodeboronation allows for the removal of boron groups under mild conditions. For instance, Clausen et al. reported a catalytic protodeboronation of alkyl boronic esters using a radical approach . This method enables the synthesis of valuable building blocks for organic chemistry.
Results and Quantitative Data
a. Hydromethylation
The catalytic protodeboronation of alkyl boronic esters, coupled with a Matteson–CH₂–homologation, allows for formal anti-Markovnikov alkene hydromethylation . This transformation was demonstrated using methoxy-protected (−)-Δ8-THC and cholesterol as substrates . Quantitative data on yields and selectivity would be essential for a comprehensive analysis.
b. Total Synthesis
The compound has been applied in the formal total synthesis of natural products. For instance, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B . These achievements highlight its versatility and potential impact.
Propriétés
IUPAC Name |
5-[(3,5-dimethylphenyl)iminomethyl]-4-hydroxy-3-pentyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-4-5-6-7-19-16(20)15(22-17(19)21)11-18-14-9-12(2)8-13(3)10-14/h8-11,20H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAWLXATBBQMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(SC1=S)C=NC2=CC(=CC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(((3,5-dimethylphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

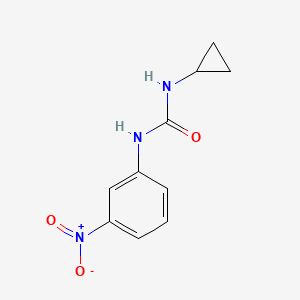
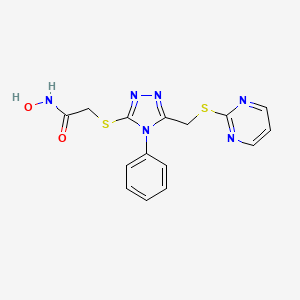
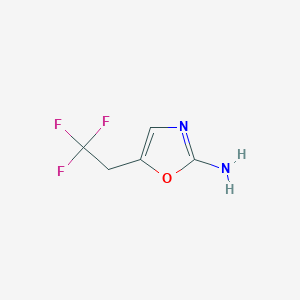
![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)
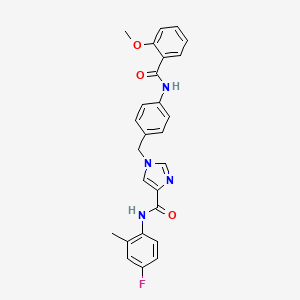
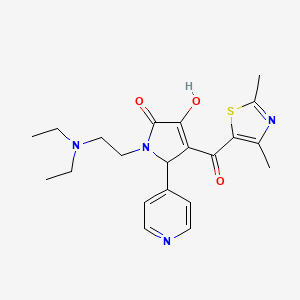
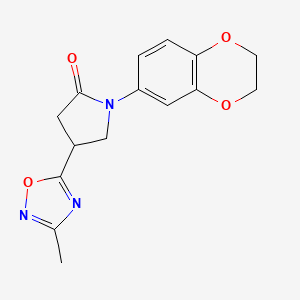
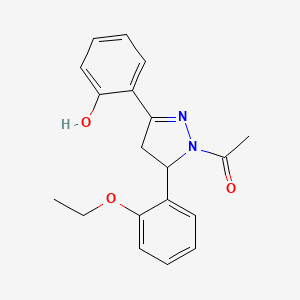
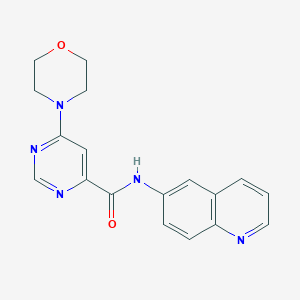
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)
![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)
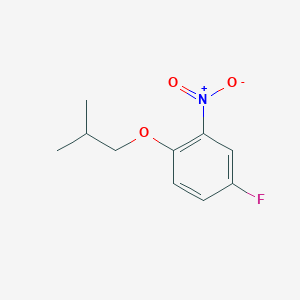
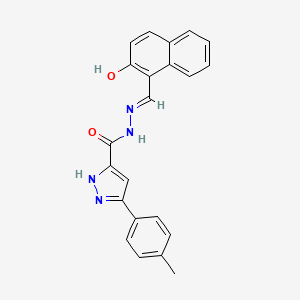
![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)